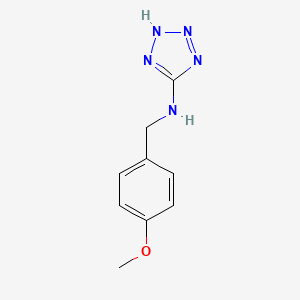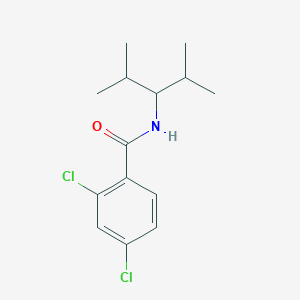
N-(4-methoxybenzyl)-1H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-1H-tetrazol-5-amine, also known as MTA, is a tetrazole compound that has gained significant attention in scientific research due to its potential therapeutic benefits. MTA is synthesized through a multistep process and has been found to have a diverse range of biochemical and physiological effects.
Mechanism of Action
N-(4-methoxybenzyl)-1H-tetrazol-5-amine exerts its therapeutic effects through various mechanisms of action. In cancer cells, N-(4-methoxybenzyl)-1H-tetrazol-5-amine has been found to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. N-(4-methoxybenzyl)-1H-tetrazol-5-amine has also been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation, leading to its anti-inflammatory effects. In neurodegenerative disorders, N-(4-methoxybenzyl)-1H-tetrazol-5-amine has been found to protect neurons from oxidative stress and inflammation, leading to its neuroprotective effects.
Biochemical and Physiological Effects
N-(4-methoxybenzyl)-1H-tetrazol-5-amine has a diverse range of biochemical and physiological effects. Studies have shown that N-(4-methoxybenzyl)-1H-tetrazol-5-amine can induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and protect neurons from oxidative stress. N-(4-methoxybenzyl)-1H-tetrazol-5-amine has also been found to have antioxidant effects and can scavenge free radicals, leading to its potential in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
N-(4-methoxybenzyl)-1H-tetrazol-5-amine has several advantages for lab experiments, including its stability and ease of synthesis. However, N-(4-methoxybenzyl)-1H-tetrazol-5-amine has limitations in terms of its solubility, which can make it difficult to administer in certain experimental settings. Additionally, N-(4-methoxybenzyl)-1H-tetrazol-5-amine's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on N-(4-methoxybenzyl)-1H-tetrazol-5-amine. One area of focus is the development of N-(4-methoxybenzyl)-1H-tetrazol-5-amine-based therapies for cancer and other diseases. Additionally, further research is needed to fully understand N-(4-methoxybenzyl)-1H-tetrazol-5-amine's mechanism of action and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of N-(4-methoxybenzyl)-1H-tetrazol-5-amine in human clinical trials.
Synthesis Methods
N-(4-methoxybenzyl)-1H-tetrazol-5-amine is synthesized through a multistep process that involves the reaction of 4-methoxybenzyl chloride with sodium azide to form 4-methoxybenzyl azide. The resulting compound is then reacted with copper (I) iodide to form 4-methoxybenzyl tetrazole, which is then reduced with palladium on carbon to form N-(4-methoxybenzyl)-1H-tetrazol-5-amine.
Scientific Research Applications
N-(4-methoxybenzyl)-1H-tetrazol-5-amine has been found to have potential therapeutic benefits in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-(4-methoxybenzyl)-1H-tetrazol-5-amine can inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. N-(4-methoxybenzyl)-1H-tetrazol-5-amine has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, N-(4-methoxybenzyl)-1H-tetrazol-5-amine has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2H-tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-15-8-4-2-7(3-5-8)6-10-9-11-13-14-12-9/h2-5H,6H2,1H3,(H2,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYLGAZEGBFHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-benzyl)-(1H-tetrazol-5-yl)-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5727394.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B5727410.png)

![3-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5727420.png)
![1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5727427.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5727429.png)
![1-[(3-phenoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5727433.png)

![1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5727442.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5727447.png)


![N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5727483.png)